

Introduction: The Structural Elucidation of (3-Propylphenyl)methanamine

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Compound of Interest

Compound Name: (3-Propylphenyl)methanamine

CAS No.: 110207-96-0

Cat. No.: B11925068

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(3-Propylphenyl)methanamine is a primary amine of interest in medicinal chemistry and materials science due to its substituted benzylamine scaffold. Accurate and unambiguous structural verification is a cornerstone of chemical research and development, ensuring the identity, purity, and conformational integrity of synthesized molecules. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy stands out as the most powerful and widely used method for the structural elucidation of organic compounds in solution.

This guide provides a senior application scientist's perspective on the complete ^1H NMR analysis of **(3-Propylphenyl)methanamine**. We will dissect the predicted spectrum, explaining the causal factors behind chemical shifts and coupling patterns. Furthermore, we will objectively compare ^1H NMR with alternative analytical methodologies, providing the experimental data and protocols necessary for researchers to make informed decisions in their own analytical workflows.

Pillar 1: Predicting and Interpreting the ^1H NMR Spectrum

The chemical environment of each proton in a molecule dictates its resonance frequency, or chemical shift (δ), in an NMR spectrum. The structure of **(3-Propylphenyl)methanamine** presents several distinct proton environments, each with a predictable chemical shift, integration, and multiplicity.

Caption: Molecular structure of **(3-Propylphenyl)methanamine** with distinct proton environments highlighted.

Analysis of Aromatic Protons ($\delta \approx 7.0-7.3$ ppm)

The aromatic region of the spectrum is often the most complex. The positions of the protons on the benzene ring are influenced by the electronic effects of the substituents.^[1] Both the propyl (-CH₂CH₂CH₃) and aminomethyl (-CH₂NH₂) groups are weak electron-donating groups (EDGs). EDGs increase electron density on the aromatic ring, causing the attached protons to be shielded and to appear at a lower chemical shift (upfield) compared to benzene (δ 7.34 ppm).^[2]

- H-2, H-4, H-5, H-6: Due to the meta-substitution pattern and the similar weak activating nature of both substituents, the chemical shifts of the four aromatic protons will be very close, likely resulting in a complex, overlapping multiplet pattern around 7.0-7.3 ppm. The total integration for this region will correspond to 4H. A higher field spectrometer (e.g., 500 MHz or greater) might resolve these into individual signals.

Analysis of Aliphatic Protons

- Benzylic Protons (-CH₂-NH₂): These protons are adjacent to both the aromatic ring and the nitrogen atom. The deshielding effect of the aromatic ring places this signal downfield.
 - Predicted Shift (δ): ~3.8 ppm. For comparison, the benzylic protons in benzylamine itself appear at approximately 3.75-3.85 ppm.^[3]
 - Integration: 2H.
 - Multiplicity: Singlet (s). Protons on an adjacent nitrogen atom typically do not cause splitting due to rapid chemical exchange with the solvent or trace water, which averages the spin states.^[4]

- Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet.
 - Predicted Shift (δ): 1.5-2.5 ppm (broad).
 - Integration: 2H.
 - Multiplicity: Broad singlet (br s).
- Propyl Chain Protons:
 - Benzylic-α (-CH₂-): These protons are directly attached to the aromatic ring and will be the most deshielded of the propyl group.
 - Predicted Shift (δ): ~2.6 ppm.
 - Integration: 2H.
 - Multiplicity: Triplet (t), as they are adjacent to a CH₂ group ($n+1 = 2+1 = 3$).
 - Methylene-β (-CH₂-): These protons are shielded by the terminal methyl group.
 - Predicted Shift (δ): ~1.6 ppm.
 - Integration: 2H.
 - Multiplicity: Sextet or multiplet (m), as they are coupled to two protons on one side and three on the other ($2+3+1 = 6$).
 - Methyl-γ (-CH₃): These are the most shielded protons, being furthest from the aromatic ring.
 - Predicted Shift (δ): ~0.9 ppm.
 - Integration: 3H.
 - Multiplicity: Triplet (t), as they are adjacent to a CH₂ group ($n+1 = 2+1 = 3$).

Predicted ¹H NMR Data Summary

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Integration	Multiplicity	Causality for Shift & Splitting
Propyl-γ (H-11)	~0.9	3H	Triplet (t)	Aliphatic, most shielded position. Split by adjacent CH ₂ .
Propyl-β (H-10)	~1.6	2H	Sextet (m)	Aliphatic, adjacent to two different proton environments.
Amine (H-8)	~1.8 (broad)	2H	Broad Singlet (br s)	Variable shift due to H-bonding; rapid exchange prevents coupling.
Propyl-α (H-9)	~2.6	2H	Triplet (t)	Deshielded by adjacent aromatic ring. Split by adjacent CH ₂ .
Benzylic (H-7)	~3.8	2H	Singlet (s)	Deshielded by aromatic ring and nitrogen. No coupling to NH ₂ .
Aromatic (H-2,4,5,6)	~7.0-7.3	4H	Multiplet (m)	Complex pattern due to meta-substitution and similar electronic effects.

Pillar 2: Comparison with Alternative Analytical Techniques

While ^1H NMR is unparalleled for detailed structural mapping, a comprehensive analysis often involves complementary techniques. The choice of method depends on the analytical question being asked—be it identity confirmation, purity assessment, or quantification.

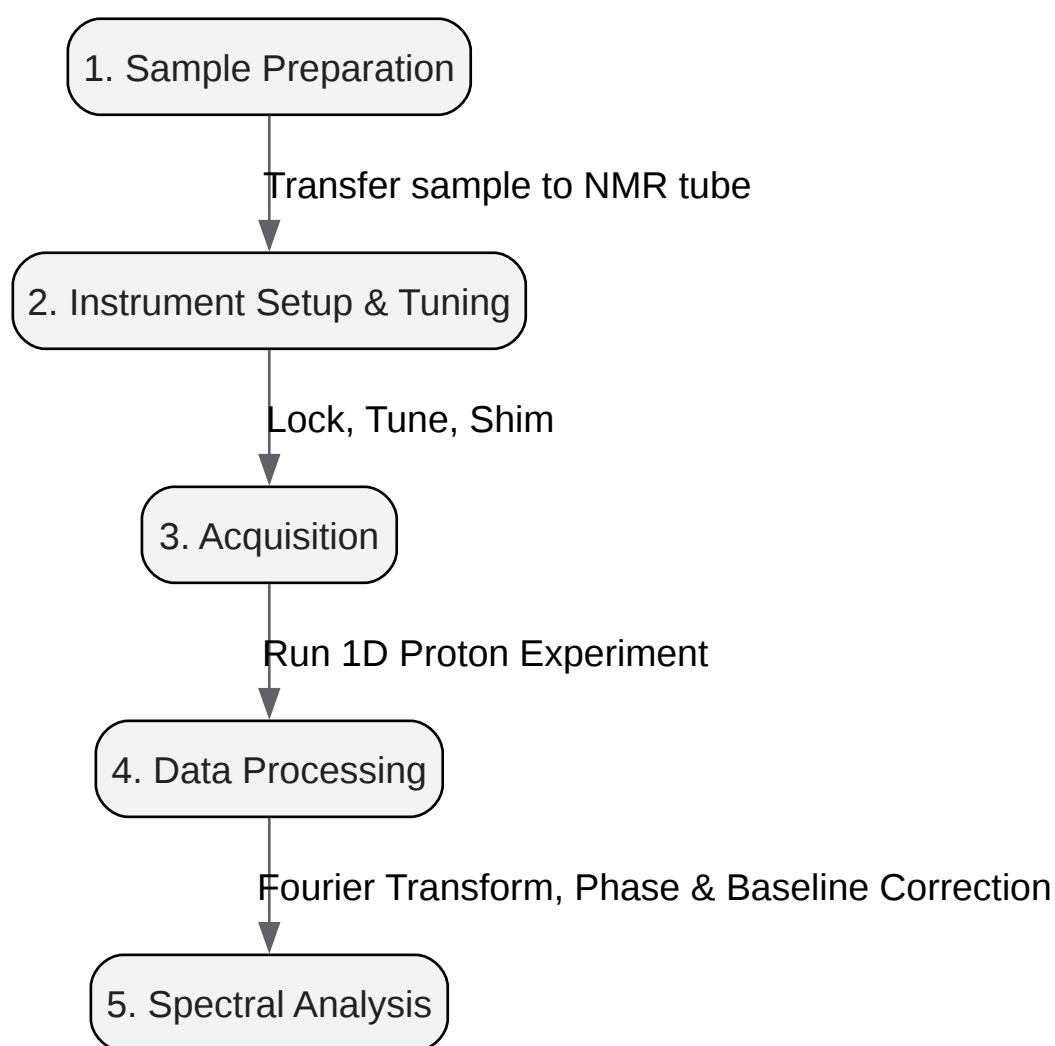
Technique	Information Provided	Advantages	Disadvantages
^1H NMR	Precise molecular structure, proton environment, stereochemistry, quantitative analysis (qNMR).	Unambiguous structural data, non-destructive, relatively simple sample preparation.	Lower sensitivity than MS, requires higher sample concentration, expensive instrumentation.
^{13}C NMR	Carbon skeleton, number of unique carbons, functional groups.	Complements ^1H NMR, excellent for identifying symmetry and quaternary carbons.	Very low sensitivity, longer acquisition times, not typically used for quantification.
GC-MS	Molecular weight, fragmentation pattern, purity assessment.	Extremely high sensitivity (ppb level), excellent for separating volatile impurities.	Destructive technique, provides limited structural information (isomers can be hard to distinguish), requires derivatization for non-volatile compounds.
HPLC-UV	Purity assessment, quantification.	High-throughput, excellent for quantification and preparative separation, widely available.	Provides no structural information beyond UV chromophore, method development can be time-consuming.

Pillar 3: Experimental Protocols & Methodologies

Trustworthiness in scientific data begins with a robust and well-documented experimental protocol. The following sections provide validated, step-by-step procedures.

Protocol 1: High-Resolution ^1H NMR Spectroscopy

This protocol ensures the acquisition of high-quality data suitable for structural elucidation.



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Caption: Standard workflow for acquiring a ^1H NMR spectrum.

1. Sample Preparation:

- Accurately weigh 5-10 mg of **(3-Propylphenyl)methanamine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). CDCl_3 is a common choice for non-polar to moderately polar organic molecules.[5]
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for all chemical shifts.[4][6]
- Vortex the vial until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrument Setup and Calibration:

- Insert the NMR tube into the spectrometer.
- Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl_3 at 7.26 ppm) to stabilize the magnetic field.
- Tuning: The probe is tuned to the specific nucleus being observed (^1H) to maximize signal-to-noise.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition:

- A standard 1D proton pulse sequence is used.
- Key parameters include:
 - Spectral Width: Typically -2 to 12 ppm to cover the entire range of organic protons.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for protons to return to their equilibrium state, ensuring accurate integration.

4. Data Processing:

- The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The TMS peak is calibrated to exactly 0.0 ppm.
- Integration: The area under each peak is integrated to determine the relative ratio of protons.

Protocol 2: Comparative Analysis by GC-MS

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the compound in a volatile solvent like Dichloromethane or Ethyl Acetate.
- Perform a serial dilution to a final concentration of ~10 µg/mL.

2. GC Method:

- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

3. MS Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 450.
- Source Temperature: 230 °C.

4. Data Analysis:

- The retention time of the peak confirms the compound's volatility under the specified conditions.
- The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be compared against a database for identity confirmation.

Conclusion

For the comprehensive and unambiguous structural analysis of **(3-Propylphenyl)methanamine**, ¹H NMR spectroscopy is the definitive technique. It provides an unparalleled level of detail, allowing for the precise assignment of every proton in the molecule based on predictable chemical shifts and coupling constants. While techniques like GC-MS and HPLC are invaluable for orthogonal confirmation of purity and molecular weight, they lack the fine-grained structural resolution of NMR. By understanding the principles behind the ¹H NMR spectrum and employing validated experimental protocols, researchers can confidently verify the structure of their target molecules, ensuring the integrity and reproducibility of their scientific work.

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